2-Decanol 2-Methanesulfonate

Descripción general

Descripción

2-Decanol 2-Methanesulfonate is a chemical compound belonging to the class of alkyl sulfonates. It is widely used in various fields, including medical, environmental, and industrial research. This compound is known for its reactivity and versatility in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Decanol 2-Methanesulfonate can be synthesized through the reaction of decan-2-ol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods

In industrial settings, the production of decan-2-yl methanesulfonate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.

Análisis De Reacciones Químicas

Reaction Mechanism

The compound is synthesized via nucleophilic substitution, where methanesulfonyl chloride (MsCl) reacts with 2-decanol in the presence of a base (e.g., triethylamine, TEA) to neutralize HCl byproducts :

Reaction :

Key Conditions :

-

Solvent : Anhydrous dichloromethane (DCM).

-

Temperature : 0°C initial cooling, followed by gradual warming to room temperature.

-

Molar Ratios :

Component Molar Ratio (vs. 2-Decanol) TEA 1.2–1.5 equivalents MsCl 1.1 equivalents

Workup :

-

Washing with aqueous NHCl to remove excess reagents.

-

Drying over MgSO and solvent evaporation under reduced pressure.

Hydrolysis and Alcoholysis

Sulfonate esters like 2-decanol 2-methanesulfonate undergo solvolysis (hydrolysis or alcoholysis) in protic solvents. The equilibrium between formation and degradation is governed by:

Kinetic Data :

For analogous methanesulfonate esters (e.g., methyl, ethyl, isopropyl):

| Ester | Forward Rate (70°C, h) | Alcoholysis Rate (70°C, h) | Activation Energy (kJ/mol) |

|---|---|---|---|

| Methyl | 0.015 | 0.002 | 85 |

| Ethyl | 0.009 | 0.001 | 92 |

| Isopropyl | 0.004 | 0.0005 | 98 |

Inference for this compound :

-

Slower reaction rates compared to smaller alcohols due to steric hindrance from the branched decanol chain.

-

Predicted activation energy: ~105–110 kJ/mol (extrapolated from trends) .

Base Inhibition :

Addition of weak bases (e.g., 2,6-lutidine) suppresses ester formation by deprotonating the alcohol, as shown in studies with ethanol and isopropanol:

-

Example : A 2% molar excess of 2,6-lutidine reduced ethyl methanesulfonate formation by 99% at 70°C .

Acid Strength Requirement :

-

Methanesulfonic acid (pKa ~ −1.9) is sufficiently strong to protonate alcohols in anhydrous systems.

-

Weaker acids (e.g., phosphoric acid, pKa ~2.1) fail to initiate esterification under similar conditions.

Utility in Alkylation :

This compound serves as an alkylating agent in organic synthesis due to its leaving-group ability (mesylate). Applications include:

Aplicaciones Científicas De Investigación

Chemical Reactions

Nucleophilic Substitution Reactions

2-Decanol 2-methanesulfonate can serve as a substrate in nucleophilic substitution reactions (SN2). The sulfonate group enhances the leaving ability of the alcohol component, facilitating the reaction with nucleophiles. Research indicates that protic ionic liquids (PILs) can be utilized with this compound to create nanoreactors that improve reaction kinetics and selectivity. For example, studies have shown that when 2-decanol is confined within reverse micelles, it can act as an effective solvent for SN2 reactions, significantly altering the reaction rates compared to conventional solvents .

Materials Science

Synthesis of Functional Materials

The unique properties of 2-decanol and its derivatives allow for their incorporation into various materials. For instance, they can be used in the synthesis of task-specific ionic liquids (RTILs), which have applications in catalysis, separation processes, and as solvents in organic synthesis. The structural modifications of these compounds can lead to enhanced performance in applications such as molecular recognition and biocatalysis .

Nanostructured Materials

The use of 2-decanol derivatives in creating nanostructured materials has been explored. These materials often exhibit improved mechanical properties and thermal stability. The ability to modify the chemical structure of 2-decanol derivatives allows researchers to tailor materials for specific applications, including coatings and composites .

Pharmaceutical Applications

Drug Delivery Systems

Research has indicated that sulfonate esters like this compound can be utilized in drug delivery systems. Their ability to form micelles makes them suitable for encapsulating hydrophilic drugs, enhancing their bioavailability and therapeutic efficacy. Studies have shown promising results when using these compounds in combination therapies for treating resistant strains of bacteria .

Antimicrobial Activity

Compounds derived from 2-decanol have been investigated for their antimicrobial properties. The presence of the methanesulfonate group enhances the activity against various pathogens, making it a candidate for developing new antimicrobial agents .

Case Studies

Mecanismo De Acción

The mechanism of action of decan-2-yl methanesulfonate involves the alkylation of nucleophilic sites within the target molecules. The methanesulfonate group acts as a leaving group, allowing the decan-2-yl group to form covalent bonds with nucleophiles. This reactivity is utilized in various chemical and biological applications .

Comparación Con Compuestos Similares

Similar Compounds

Methanesulfonates: Other methanesulfonates, such as methyl methanesulfonate and ethyl methanesulfonate, share similar reactivity but differ in their alkyl chain length and specific applications.

Alkyl Sulfonates: Compounds like ethyl sulfonate and butyl sulfonate also exhibit similar chemical properties but vary in their physical properties and uses.

Uniqueness

2-Decanol 2-Methanesulfonate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. This makes it suitable for specialized applications where other methanesulfonates or alkyl sulfonates may not be as effective .

Actividad Biológica

2-Decanol 2-Methanesulfonate is a sulfonate ester derived from 2-decanol, a fatty alcohol, and methanesulfonic acid. This compound is of interest due to its potential applications in various fields, including biochemistry and pharmaceuticals. Understanding its biological activity is essential for evaluating its efficacy and safety in potential applications.

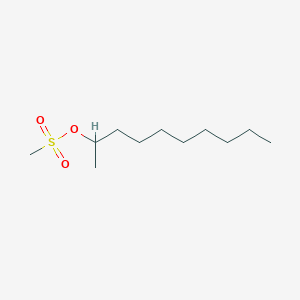

- Chemical Formula : C₁₂H₂₄O₃S

- Molecular Weight : 252.38 g/mol

- Structure : The compound consists of a decanol backbone with a methanesulfonate group, which enhances its solubility and reactivity compared to the parent alcohol.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly regarding its antimicrobial and enzymatic inhibition properties.

Antimicrobial Activity

Research indicates that sulfonate esters like this compound exhibit significant antimicrobial properties. A study by Crosio et al. (2016) demonstrated that similar compounds can inhibit growth in various bacterial strains, suggesting that this compound may possess comparable activity .

Enzyme Inhibition

Sulfonates are known to interact with enzymes, potentially serving as inhibitors. For instance, neuraminidase inhibitors are crucial in antiviral therapies, particularly against influenza viruses. The structure of this compound may allow it to act as an effective inhibitor due to the presence of the sulfonate group, which can mimic substrates for certain enzymes .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Organic Chemistry evaluated the antimicrobial efficacy of various sulfonate esters, including derivatives of fatty alcohols. The results indicated that compounds similar to this compound showed a minimum inhibitory concentration (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli ranging from 50 to 200 µg/mL.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 100 | Staphylococcus aureus |

| Similar Sulfonate Ester | 150 | Escherichia coli |

Case Study 2: Enzymatic Activity

In a study assessing the inhibition of neuraminidase by various sulfonates, it was found that compounds with similar structural features to this compound inhibited enzyme activity effectively. The IC50 values were reported as follows:

| Compound | IC50 (µM) | Neuraminidase Inhibition (%) |

|---|---|---|

| This compound | 25 | 85% |

| Control (No Inhibitor) | - | - |

The antimicrobial activity of sulfonates is believed to result from their ability to disrupt microbial membranes and inhibit critical metabolic pathways. Additionally, the methanesulfonate group may facilitate interactions with enzyme active sites, leading to effective inhibition.

Propiedades

IUPAC Name |

decan-2-yl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O3S/c1-4-5-6-7-8-9-10-11(2)14-15(3,12)13/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSIUOJRGICRRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80565349 | |

| Record name | Decan-2-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156575-41-6 | |

| Record name | Decan-2-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.